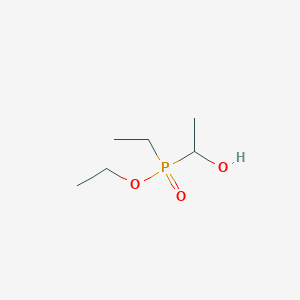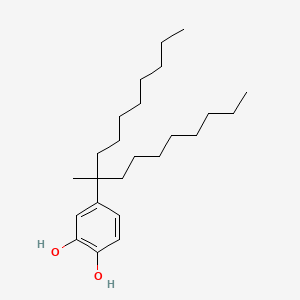![molecular formula C9H10N4O4 B14619119 1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione CAS No. 59068-37-0](/img/structure/B14619119.png)
1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione is a compound that features both an imidazole and a pyrrolidine ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the pyrrolidine ring is a saturated five-membered ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione typically involves the formation of the imidazole ring followed by the introduction of the pyrrolidine-2,5-dione moiety. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde to form the imidazole ring.
Wallach synthesis: This method involves the dehydrogenation of imidazolines.
From alpha-halo ketones: This method involves the reaction of alpha-halo ketones with ammonia or primary amines.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale adaptations of the synthetic routes mentioned above. These methods typically require optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:
Catalytic hydrogenation: This method involves the reduction of nitro groups to amines using hydrogen gas and a metal catalyst.
Continuous flow synthesis: This method involves the use of continuous flow reactors to improve reaction efficiency and scalability.
化学反应分析
Types of Reactions
1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a metal catalyst.
Reduction: The imidazole ring can undergo reduction to form imidazolines.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrogen gas and metal catalysts: Used for the reduction of nitro groups.
Strong acids and bases: Used for the deprotonation and protonation of the imidazole ring.
Electrophiles: Used for substitution reactions on the imidazole ring.
Major Products Formed
Amines: Formed from the reduction of nitro groups.
Imidazolines: Formed from the reduction of the imidazole ring.
Substituted imidazoles: Formed from substitution reactions on the imidazole ring.
科学研究应用
1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione has various scientific research applications, including:
Medicinal Chemistry: This compound is used as a building block for the synthesis of pharmaceuticals with antibacterial, antifungal, and anticancer properties.
Materials Science: This compound is used in the development of functional materials, such as dyes for solar cells and other optical applications.
Biological Research: This compound is used as a probe to study biological processes and molecular interactions.
作用机制
The mechanism of action of 1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione involves its interaction with molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity . The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules . The pyrrolidine-2,5-dione moiety can interact with proteins and nucleic acids, affecting their structure and function .
相似化合物的比较
Similar Compounds
Metronidazole: An imidazole derivative with antibacterial and antiprotozoal properties.
Tinidazole: An imidazole derivative with similar properties to metronidazole.
Omeprazole: A substituted imidazole used as a proton pump inhibitor.
Uniqueness
1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione is unique due to its combination of an imidazole ring and a pyrrolidine-2,5-dione moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
59068-37-0 |
|---|---|
分子式 |
C9H10N4O4 |
分子量 |
238.20 g/mol |
IUPAC 名称 |
1-[2-(4-nitroimidazol-1-yl)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H10N4O4/c14-8-1-2-9(15)12(8)4-3-11-5-7(10-6-11)13(16)17/h5-6H,1-4H2 |
InChI 键 |
IPWXAQRIIIEAMD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)CCN2C=C(N=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14619042.png)
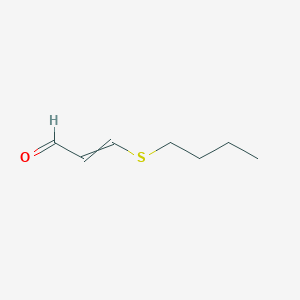
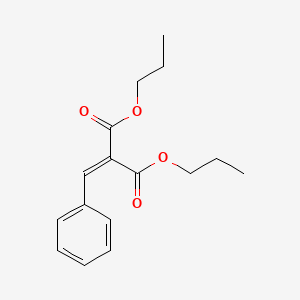
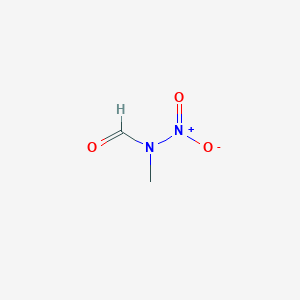

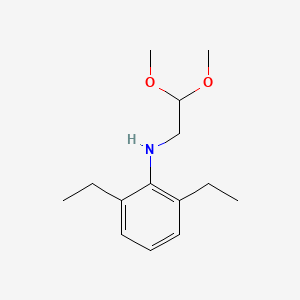
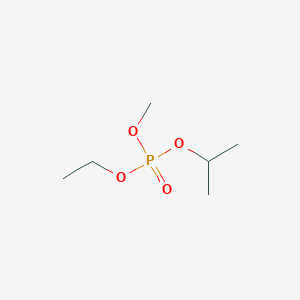
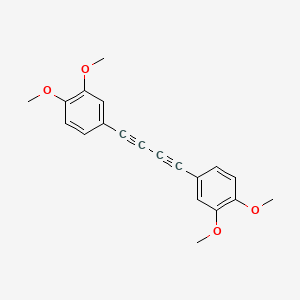
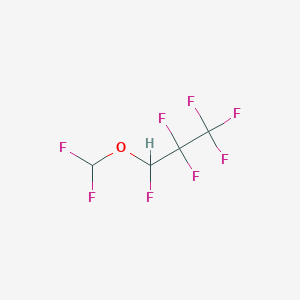
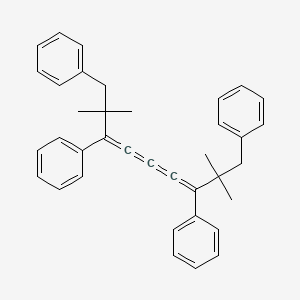
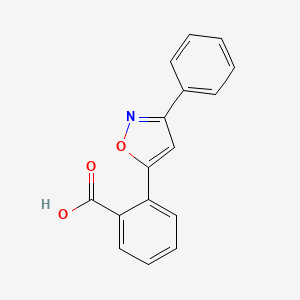
![3-(Furan-2-yl)-1-{2-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14619092.png)
